molecular formula C6H6FIN2 B1441349 1,2-Diamino-3-fluoroiodobenzene CAS No. 1823902-72-2

1,2-Diamino-3-fluoroiodobenzene

Cat. No. B1441349
M. Wt: 252.03 g/mol
InChI Key: ZCVMOJPPOGMQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diamino-3-fluoroiodobenzene is a chemical compound that contains a total of 16 bonds. These include 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 primary amines (aromatic) .


Molecular Structure Analysis

The molecular structure of 1,2-Diamino-3-fluoroiodobenzene consists of 16 bonds in total. This includes 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 primary amines (aromatic) .

Scientific Research Applications

Biodegradation and Environmental Applications

1,2-Diamino-3-fluoroiodobenzene and its related compounds are explored for environmental applications, particularly in biodegradation processes. A study investigated the biodegradation of difluorobenzenes (DFBs), closely related to 1,2-diamino-3-fluoroiodobenzene, by the microbial strain Labrys portucalensis. This strain could degrade certain DFBs, making it relevant for environmental bioremediation efforts involving fluorinated compounds (Moreira et al., 2009).

Synthesis and Characterization of Explosive Compounds

Research has also delved into the synthesis and characterization of compounds structurally similar to 1,2-diamino-3-fluoroiodobenzene, demonstrating significant thermal stability and potential applications in explosives. The study highlights their synthesis, properties, and potential as thermally stable explosives (Zhang et al., 2019).

Applications in Polymer Science

In polymer science, derivatives of 1,2-diamino-3-fluoroiodobenzene are used to synthesize novel aromatic polyamides with significant applications due to their mechanical properties and thermal stability. These materials have potential uses in various industrial and technological fields (Hsiao et al., 2004).

Organometallic Chemistry and Solvent Applications

Further research highlights the role of compounds similar to 1,2-diamino-3-fluoroiodobenzene in organometallic chemistry, particularly as solvents or ligands in transition-metal-based catalysis. The unique properties conferred by fluorine substituents on these compounds make them valuable in this context (Pike et al., 2017).

properties

IUPAC Name

3-fluoro-4-iodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVMOJPPOGMQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diamino-3-fluoroiodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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